molecular formula C45H34Cl3N5O2 B12341487 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride

Cat. No.: B12341487
M. Wt: 783.1 g/mol
InChI Key: ZDGRSBXVKPSKEJ-UHFFFAOYSA-N
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Description

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. This particular compound is notable for its functional groups, which include diphenyl, aminophenyl, and carboxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific substituents are introduced through the use of appropriately substituted benzaldehydes. The reaction conditions often include:

    Solvent: Acetic acid or propionic acid

    Catalyst: Acidic catalysts such as trifluoroacetic acid

    Temperature: Elevated temperatures around 100-150°C

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Batch or continuous flow reactors: to manage the reaction conditions efficiently.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

    Reduction: Reduction can lead to the formation of chlorins or bacteriochlorins.

    Substitution: The functional groups (amino and carboxyl) can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Porphyrin dications

    Reduction: Chlorins, bacteriochlorins

    Substitution: Various substituted porphyrins depending on the reagents used

Scientific Research Applications

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its role in mimicking natural heme groups.

    Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and dyes.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with molecular targets through its porphyrin ring. The aminophenyl and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with biological molecules. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: Lacks the amino and carboxyl functional groups.

    Hematoporphyrin: Contains hydroxyl and carboxyl groups.

    Protoporphyrin IX: Naturally occurring porphyrin with vinyl and propionic acid groups.

Uniqueness

5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions compared to other porphyrins.

Properties

Molecular Formula

C45H34Cl3N5O2

Molecular Weight

783.1 g/mol

IUPAC Name

4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid;trihydrochloride

InChI

InChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H

InChI Key

ZDGRSBXVKPSKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl

Origin of Product

United States

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